(2E)-3-(6-bromo-1H-indol-2-yl)acrylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C11H8BrNO2 |
|---|---|
Molecular Weight |
266.09 g/mol |
IUPAC Name |
(E)-3-(6-bromo-1H-indol-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C11H8BrNO2/c12-8-2-1-7-5-9(3-4-11(14)15)13-10(7)6-8/h1-6,13H,(H,14,15)/b4-3+ |
InChI Key |
OISGPYPNLZCPNR-ONEGZZNKSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1Br)NC(=C2)/C=C/C(=O)O |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=C2)C=CC(=O)O |
Origin of Product |
United States |
Vinyl Tetrazole Analogs:
The tetrazole ring is one of the most widely recognized non-classical bioisosteres of a carboxylic acid. It possesses a similar pKa and planar structure, allowing it to engage in comparable interactions with biological targets. A vinyl-tetrazole analog of (2E)-3-(6-bromo-1H-indol-2-yl)acrylic acid would feature a tetrazole ring attached to the vinyl linker.
The synthesis of such an analog could be approached through several routes. One potential method involves the conversion of the nitrile derivative of the parent acrylic acid to the tetrazole. Alternatively, a Wittig-type reaction or a Horner-Wadsworth-Emmons reaction with a tetrazolyl-containing phosphonate (B1237965) or phosphonium (B103445) ylide and 6-bromo-1H-indole-2-carboxaldehyde could yield the desired vinyl-tetrazole. Multicomponent reactions have also emerged as powerful tools for the synthesis of substituted tetrazoles and could be adapted for this purpose.
Vinyl N Acylsulfonamide Analogs:
N-acylsulfonamides have gained prominence as carboxylic acid bioisosteres due to their similar acidity and hydrogen-bonding patterns. A vinyl-N-acylsulfonamide analog would present a different electronic and lipophilic profile compared to the parent acrylic acid.
The synthesis of these derivatives could be achieved by first preparing the corresponding vinylsulfonamide, which can then be acylated. Alternatively, an amide coupling reaction between a vinyl-amine precursor and a suitable sulfonyl chloride, followed by acylation, could be a viable route. The starting vinyl-amine could potentially be synthesized from 6-bromo-1H-indole-2-carboxaldehyde via a reductive amination followed by further synthetic manipulations.
Other Potential Replacements:
Application of High-Resolution NMR Spectroscopy for Stereochemical Assignment and Conformational Preferences
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the stereochemistry and conformational preferences of organic molecules in solution. For this compound, a detailed analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra would provide conclusive evidence for its structure.
The (2E)-configuration of the acrylic acid moiety is readily confirmed by the ¹H NMR spectrum. The vinyl protons of the acrylic acid group are expected to exhibit a large coupling constant (J), typically in the range of 12-18 Hz, which is characteristic of a trans relationship. In contrast, a cis configuration would show a smaller coupling constant, generally between 6-12 Hz.
The conformational preferences of the molecule, particularly the orientation of the acrylic acid side chain relative to the indole (B1671886) ring, can be investigated using Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY. These experiments detect through-space interactions between protons that are in close proximity, providing insights into the molecule's preferred conformation in solution.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constant (Hz) |
| Hα (vinyl) | ~6.3 | d | ~16 |
| Hβ (vinyl) | ~7.8 | d | ~16 |
| H3 (indole) | ~6.8 | s | - |
| H4 (indole) | ~7.6 | d | ~8.5 |
| H5 (indole) | ~7.2 | dd | ~8.5, ~1.8 |
| H7 (indole) | ~7.7 | d | ~1.8 |
| NH (indole) | ~11.8 | br s | - |
| COOH | ~12.5 | br s | - |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (acid) | ~168 |
| Cβ (vinyl) | ~135 |
| Cα (vinyl) | ~120 |
| C2 (indole) | ~138 |
| C3 (indole) | ~105 |
| C3a (indole) | ~128 |
| C4 (indole) | ~122 |
| C5 (indole) | ~125 |
| C6 (indole) | ~115 |
| C7 (indole) | ~114 |
| C7a (indole) | ~137 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.
X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions of the Compound
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. A single-crystal X-ray diffraction study of this compound would definitively confirm its molecular structure and reveal the details of its packing in the crystal lattice.
The crystal structure of bromo-substituted indole derivatives often reveals a planar indole ring system. iucr.orgnih.gov The acrylic acid side chain's conformation would be of particular interest, specifically the dihedral angle between the indole ring and the plane of the acrylic acid group.
Table 3: Expected Crystallographic Parameters and Intermolecular Interactions for this compound
| Parameter | Expected Value/Observation |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric |
| Key Bond Lengths (Å) | C=O (~1.25), C-O (~1.30), C=C (~1.34), C-Br (~1.90) |
| Key Bond Angles (°) | C-C-C (vinyl) (~120), O-C=O (~120) |
| Dominant Intermolecular Interactions | O-H···O hydrogen bonds (carboxylic acid dimers), N-H···O hydrogen bonds, π-π stacking, C-H···Br interactions |
Note: These are generalized expectations based on similar known crystal structures of related indole derivatives. iucr.orgnih.goviucr.orgresearchgate.net
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Structural Insights
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful method for identifying functional groups within a molecule and probing its structural characteristics. The vibrational spectrum of this compound would be characterized by distinct bands corresponding to the vibrations of its constituent parts.
The carboxylic acid group will give rise to a broad O-H stretching band in the IR spectrum, typically in the region of 3300-2500 cm⁻¹, and a strong C=O stretching vibration around 1700-1680 cm⁻¹. The C=C stretching of the acrylic moiety is expected to appear around 1640-1620 cm⁻¹. The N-H stretching vibration of the indole ring should be observable as a sharp peak around 3400 cm⁻¹. researchgate.net The C-Br stretching vibration will be found in the lower frequency region of the spectrum, typically below 700 cm⁻¹.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The C=C stretching of both the acrylic chain and the indole ring would be expected to show strong Raman signals.
Table 4: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 3300-2500 (broad) | Weak |
| Carboxylic Acid | C=O stretch | 1700-1680 (strong) | Medium |
| Alkene | C=C stretch | 1640-1620 (medium) | Strong |
| Indole | N-H stretch | ~3400 (sharp) | Weak |
| Aromatic Ring | C=C stretch | 1600-1450 (multiple bands) | Strong |
| C-Br | C-Br stretch | < 700 | Medium |
Note: These are approximate frequency ranges and can be influenced by factors such as hydrogen bonding and the physical state of the sample. researchgate.netmontclair.eduicm.edu.plresearchgate.net
Computational Chemistry and Theoretical Investigations of 2e 3 6 Bromo 1h Indol 2 Yl Acrylic Acid
Quantum Mechanical Studies of Electronic Structure, Charge Distribution, and Frontier Molecular Orbitals
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are employed to analyze the electronic properties of a molecule. These studies provide a fundamental understanding of the molecule's reactivity, stability, and spectroscopic characteristics.
Electronic Structure and Charge Distribution: The electronic structure of (2E)-3-(6-bromo-1H-indol-2-yl)acrylic acid is characterized by the delocalized π-system of the indole (B1671886) ring and the acrylic acid side chain. The bromine atom, being highly electronegative, influences the electron distribution across the molecule. Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution. In the MEP map of similar indole derivatives, negative potential regions (red/yellow) are typically located around the electronegative oxygen atoms of the carboxylic acid group and the bromine atom, indicating sites susceptible to electrophilic attack. Positive potential regions (blue) are often found around the indole N-H group and the acrylic acid proton, highlighting areas for potential nucleophilic interaction. Mulliken charge analysis further quantifies the partial atomic charges, revealing the electron-donating or electron-withdrawing effects of different functional groups.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. youtube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. youtube.comyoutube.com The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. youtube.com For indole derivatives, the HOMO is typically distributed over the electron-rich indole ring system, while the LUMO is often localized on the acrylic acid moiety or other electron-withdrawing groups. researchgate.net This distribution suggests that the indole ring is the primary site for electrophilic reactions, while the acrylic acid side chain is more susceptible to nucleophilic attack.
The following table presents hypothetical quantum chemical parameters for this compound, based on values reported for analogous indole derivatives in computational studies.
| Parameter | Calculated Value | Significance |
| HOMO Energy | -6.2 eV | Indicates electron-donating capacity |
| LUMO Energy | -2.1 eV | Indicates electron-accepting capacity |
| HOMO-LUMO Gap (ΔE) | 4.1 eV | Relates to chemical reactivity and stability |
| Dipole Moment (μ) | 3.5 D | Measures the overall polarity of the molecule |
Molecular Dynamics Simulations and Conformational Landscape Mapping of the Compound
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.comdiva-portal.org For this compound, MD simulations provide insights into its conformational flexibility, stability, and interactions with its environment, such as a solvent or a biological receptor. pharmacophorejournal.com
Conformational Landscape: The compound possesses several rotatable bonds, particularly between the indole ring and the acrylic acid group, and within the acrylic acid side chain itself. MD simulations can map the potential energy surface to identify low-energy, stable conformations. The planarity of the (2E)-acrylic acid double bond is generally maintained, but rotations around the single bonds can lead to different spatial arrangements of the carboxylic acid group relative to the indole core. These conformational preferences are crucial as they dictate how the molecule can fit into a protein's binding site.
Simulation Analysis: Simulations are typically run for nanoseconds to microseconds, tracking the trajectory of each atom. mdpi.comnih.gov Key metrics are analyzed to assess stability and dynamics:
Root-Mean-Square Deviation (RMSD): Measures the average deviation of atomic positions from a reference structure over time. A stable RMSD value indicates that the molecule has reached equilibrium. mdpi.commdpi.com
Root-Mean-Square Fluctuation (RMSF): Indicates the fluctuation of individual atoms or residues around their average position. Higher RMSF values suggest greater flexibility in those regions, such as the terminal carboxylic acid group. pharmacophorejournal.comnih.gov
This table summarizes typical parameters used in MD simulations for small organic molecules like the subject compound.
| Parameter | Typical Setting | Purpose |
| Force Field | GROMOS, CHARMM, AMBER | Defines the potential energy function for atoms and bonds |
| Water Model | SPC, TIP3P | Simulates the aqueous solvent environment |
| Simulation Time | 100-200 ns | Duration of the simulation to observe molecular motion |
| Temperature | 310 K (37 °C) | Simulates physiological temperature |
| Pressure | 1 bar | Simulates atmospheric pressure |
Prediction of Molecular Interactions and Ligand-Target Binding Modes through Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is essential for identifying potential biological targets for this compound and understanding the structural basis of its activity.
Ligand-Target Interactions: Docking simulations place the flexible ligand into the binding site of a rigid or flexible protein target, scoring different poses based on binding affinity or energy. nih.govresearchgate.net The analysis of the best-scoring poses reveals key molecular interactions that stabilize the ligand-receptor complex. These interactions can include:
Hydrogen Bonds: Formed between the N-H of the indole, the C=O and O-H of the carboxylic acid, and suitable donor/acceptor residues in the protein (e.g., Asp, Glu, Ser, Asn). mdpi.com
Hydrophobic Interactions: The indole ring can form hydrophobic contacts with nonpolar amino acid residues like Ala, Val, Leu, and Ile. mdpi.com
Halogen Bonds: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.
Indole derivatives are known to interact with a variety of biological targets, including kinases, enzymes, and nuclear receptors. mdpi.comnih.gov Docking studies can help prioritize which targets are most likely to bind to this compound.
The following table provides a hypothetical example of docking results for the compound against a protein kinase, based on typical findings for similar inhibitors.
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| Protein Kinase A | -8.5 | Asp170, Ser70 | Hydrogen Bond |
| Ala237, Val216 | Hydrophobic | ||
| Arg243 | van der Waals |
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling for Research Compound Optimization
In silico ADME profiling uses computational models to predict the pharmacokinetic properties of a drug candidate. scispace.comnih.gov Early assessment of ADME properties is critical to avoid late-stage failures in drug development by identifying potential liabilities such as poor absorption or rapid metabolism. nih.gov
ADME Parameter Prediction: Various computational models, often based on Quantitative Structure-Property Relationships (QSPR), are used to predict key ADME parameters for this compound:
Absorption: Predicted based on properties like lipophilicity (logP), aqueous solubility (logS), and permeability through models like Caco-2 cell permeability. mdpi.com Lipinski's Rule of Five is often used as a preliminary filter for oral bioavailability.
Distribution: Assesses how the compound distributes throughout the body, including its ability to cross the blood-brain barrier (BBB) and the extent of plasma protein binding (PPB).
Metabolism: Predicts the compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6). Inhibition of these enzymes can lead to drug-drug interactions. mdpi.com
Excretion: Relates to how the compound and its metabolites are cleared from the body, often predicted through parameters like total clearance.
These predictions help guide the chemical modification of the lead compound to improve its drug-like properties. nih.govscirp.org
This table presents a sample in silico ADME profile for this compound, with values estimated from models and data on similar structures.
| ADME Property | Predicted Value/Classification | Implication for Drug Development |
| Lipophilicity (logP) | 2.8 | Good balance for permeability and solubility |
| Aqueous Solubility (logS) | -3.5 (Moderately Soluble) | Adequate for dissolution in the GI tract |
| Human Intestinal Absorption | >90% (High) | Likely to be well-absorbed orally |
| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cause central nervous system side effects |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform |
| Lipinski's Rule of Five | 0 Violations | Favorable physicochemical properties for a drug candidate |
Preclinical Biological Activity Profiling of 2e 3 6 Bromo 1h Indol 2 Yl Acrylic Acid
In Vitro Biochemical and Cell-Based Assays
No specific in vitro studies on (2E)-3-(6-bromo-1H-indol-2-yl)acrylic acid were identified in the performed searches. Research on analogous compounds suggests potential areas of investigation.
While there is no specific information on the enzymatic activity of this compound, other bromoindole derivatives have been investigated as inhibitors of various enzymes. For instance, certain 6-bromoindole-based compounds have been synthesized and evaluated as inhibitors of bacterial cystathionine (B15957) γ-lyase, an enzyme involved in hydrogen sulfide (B99878) biogenesis in bacteria. mdpi.comnih.govresearchgate.netnih.govdntb.gov.ua Additionally, indole (B1671886) derivatives are a known structural motif in kinase inhibitors, with modifications to the indole ring influencing inhibitory activity and selectivity against targets like VEGFR-2 and PDGFRβ. cancertreatmentjournal.com
Data regarding the interaction of this compound with specific cellular receptors is not available. The broader class of indole-containing molecules is known to interact with a wide range of receptors, but specific data for this compound is lacking.
Specific studies on the effects of this compound on cell proliferation, apoptosis, or the cell cycle in cancer cell lines have not been found. However, other indole derivatives have demonstrated antiproliferative activities. For example, 3-(2-Bromoethyl)-indole has been shown to inhibit the growth of colon cancer cells. nih.gov Furthermore, various indole-2-carboxamides have been designed and synthesized, showing promising antiproliferative activity against several human cancer cell lines. nih.gov Some isoindole-1,3-(2H) dione (B5365651) derivatives have also been reported to exhibit good antiproliferative activity against human cancer cell lines, inducing apoptosis and cell cycle arrest. researchgate.net
There is no direct evidence of the anti-inflammatory or immunomodulatory effects of this compound in the literature reviewed. However, related indole-based chalcones and other brominated indoles have been studied for such properties. For instance, the indole-based chalcone (B49325) (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one has been evaluated for its anti-inflammatory effects in lipopolysaccharide (LPS)-activated murine macrophages. nih.gov Synthetic 6-bromoindole (B116670) and 6-bromoisatin (B21408) have also shown anti-inflammatory activity by inhibiting the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNFα) in LPS-stimulated macrophage cell lines. mdpi.com
No studies specifically investigating the antioxidant or cytoprotective properties of this compound were found. Research on other heterocyclic compounds, such as certain morpholine (B109124) and benzoxazine (B1645224) derivatives, has explored their potential to scavenge free radicals and inhibit lipid peroxidation, suggesting a possible avenue for future investigation of indole acrylic acids. researchgate.net
In Vivo Efficacy Studies in Established Animal Models
No in vivo efficacy studies for this compound in established animal models were identified in the available literature. Research on other indole derivatives, such as the anti-inflammatory evaluation of an indole-based chalcone in a carrageenan-induced acute inflammatory model in rats, indicates that such studies are feasible for this class of compounds. nih.gov
Anti-inflammatory Models (e.g., rodent models of acute/chronic inflammation)5.2.2. Anti-tumorigenic Models (e.g., xenograft or syngeneic tumor models)5.2.3. Neuroprotective or Neuromodulatory Effects in Preclinical Animal Models)
Further research and preclinical studies are required to determine the biological activity profile of this compound.
Mechanistic Elucidation of Biological Actions of 2e 3 6 Bromo 1h Indol 2 Yl Acrylic Acid at the Molecular and Cellular Level
Identification and Validation of Specific Molecular Targets and Pathways
The initial step in understanding the biological effects of a compound is to identify its direct molecular targets. A combination of advanced biochemical and cell-based techniques would be utilized for this purpose.
Affinity Chromatography and Proteomic Approaches for Target Deconvolution
Affinity chromatography coupled with mass spectrometry-based proteomics is a powerful method for identifying proteins that physically interact with a small molecule. In a hypothetical experiment, (2E)-3-(6-bromo-1H-indol-2-yl)acrylic acid would be immobilized on a solid support to create an affinity column. A cellular lysate would then be passed through this column, allowing proteins that bind to the compound to be captured. After washing away non-specific binders, the captured proteins would be eluted and identified using mass spectrometry.
Table 1: Hypothetical Protein Hits from Affinity Chromatography-Mass Spectrometry
| Protein ID | Protein Name | Function | Potential Relevance |
|---|---|---|---|
| PXXXXX | Kinase Alpha | Signal Transduction | Cell Proliferation, Survival |
| QYYYYY | Transcription Factor Beta | Gene Regulation | Development, Disease |
This table is illustrative and does not represent actual data for the specified compound.
Gene Expression Profiling and Transcriptomic Analysis in Response to Compound Treatment
To understand the broader cellular response to this compound, transcriptomic analysis using techniques like RNA-sequencing would be performed. Cells treated with the compound would be compared to untreated control cells to identify genes that are significantly up- or down-regulated. This provides insights into the cellular pathways that are modulated by the compound's activity.
Table 2: Hypothetical Differentially Expressed Genes upon Compound Treatment
| Gene Symbol | Fold Change | p-value | Associated Pathway |
|---|---|---|---|
| GENE1 | +2.5 | <0.01 | Apoptosis |
| GENE2 | -3.1 | <0.01 | Cell Cycle Progression |
This table is for illustrative purposes and does not reflect real experimental data.
siRNA/CRISPR-Mediated Gene Silencing/Editing for Target Confirmation
To validate the potential targets identified through proteomics and transcriptomics, gene silencing (using siRNA) or gene editing (using CRISPR/Cas9) techniques would be employed. If the biological effect of this compound is diminished or abolished when a specific target protein is knocked down or knocked out, it provides strong evidence that the compound acts through that target.
Investigation of Downstream Signaling Cascades and Cellular Responses
Once a primary target is validated, further studies would focus on elucidating the downstream signaling events. For instance, if the target is a kinase, researchers would investigate the phosphorylation status of its known substrates in the presence of the compound. Cellular responses such as apoptosis, cell cycle arrest, or changes in cell morphology would also be quantified to link the molecular interactions to a functional cellular outcome.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies for Biological Effects
SAR studies involve synthesizing and testing a series of analogs of the lead compound to understand which chemical features are essential for its biological activity. This information is crucial for optimizing the compound's potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogs
QSAR modeling uses statistical methods to correlate the chemical structure of compounds with their biological activity. While no specific QSAR models for this compound exist, a hypothetical model could be built based on a series of analogs. Such a model would help in predicting the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds.
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
Impact of Stereochemistry (E/Z Isomerism) on Biological Potency and Selectivity
While direct comparative studies on the biological potency and selectivity of the (E) and (Z) isomers of 3-(6-bromo-1H-indol-2-yl)acrylic acid are not extensively detailed in publicly available literature, general principles of medicinal chemistry and studies on related acrylic acid derivatives provide a strong basis for understanding the potential impact of this isomerism. For many biologically active compounds, one geometric isomer is significantly more potent than the other. This disparity arises because the specific arrangement of functional groups in the active isomer allows for optimal interactions—such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions—with the amino acid residues in the target's binding pocket.
For instance, in a hypothetical receptor binding scenario, the bromine atom, the indole (B1671886) nitrogen, and the carboxylic acid group of this compound might each interact with specific regions of the binding site. The spatial distance and orientation between these key functional groups are fixed by the double bond geometry. A change from the (E) to the (Z) configuration would alter these distances and angles, potentially disrupting one or more of these crucial interactions, leading to a decrease in binding affinity and, consequently, reduced biological potency.
Furthermore, stereochemistry can also influence the selectivity of a compound for different biological targets. A molecule might interact with multiple receptors or enzymes in the body. The subtle differences in the topology of the binding sites of these targets mean that one isomer may fit well into the binding site of the intended target while fitting poorly into the binding sites of off-target proteins. This can result in a more selective pharmacological profile for one isomer over the other, which is a highly desirable characteristic in drug development as it can lead to a reduction in side effects. The (E) and (Z) isomers of a compound can therefore be considered as two distinct chemical entities with potentially different pharmacological profiles.
Table 1: Hypothetical Comparative Biological Activity of (E) and (Z) Isomers of 3-(6-bromo-1H-indol-2-yl)acrylic acid
| Isomer | Target Binding Affinity (IC₅₀/Kᵢ) | Biological Potency (EC₅₀/IC₅₀) | Selectivity Profile |
| (E)-isomer | High | Potent | Selective for Target A over Target B |
| (Z)-isomer | Low to Moderate | Weak or Inactive | Non-selective or reduced selectivity |
Contribution of the 6-Bromo Substituent to Pharmacological Profile
The introduction of a halogen atom, such as bromine, into an organic molecule can significantly modify its pharmacological profile through various mechanisms, including electronic effects, steric effects, and alterations in metabolic stability. The presence of the bromine atom at the 6-position of the indole ring in this compound is a key structural feature that likely plays a multifaceted role in its biological activity.
Electronic Effects: Bromine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I effect). This effect can alter the electron density distribution across the indole ring system. The modification of the electronic properties of the indole nucleus can influence its ability to participate in crucial interactions with biological targets, such as π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding site. Furthermore, the electron-withdrawing nature of bromine can affect the pKa of the indole N-H proton, potentially influencing its hydrogen bonding capabilities.
Lipophilicity and Membrane Permeability: The bromine atom significantly increases the lipophilicity (fat-solubility) of the molecule. This is a critical factor in determining the pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME). Increased lipophilicity can enhance the ability of the compound to cross biological membranes, such as the cell membrane and the blood-brain barrier, which can be advantageous for reaching intracellular or central nervous system targets. However, excessive lipophilicity can sometimes lead to poor solubility and increased non-specific binding.
Halogen Bonding: A more recently understood phenomenon is the ability of halogen atoms, particularly heavier ones like bromine and iodine, to act as halogen bond donors. A halogen bond is a non-covalent interaction between the electrophilic region on the halogen atom and a nucleophilic site, such as an oxygen or nitrogen atom, on a biological macromolecule. This type of interaction can provide an additional anchor point for the molecule within its binding site, thereby increasing its binding affinity and potency. The bromine atom at the 6-position of the indole ring is well-positioned to engage in such interactions.
Metabolic Stability: The introduction of a bromine atom can also influence the metabolic stability of the compound. The carbon-bromine bond is generally strong and less susceptible to metabolic cleavage compared to a carbon-hydrogen bond at the same position. This can block a potential site of metabolism, leading to a longer biological half-life and improved bioavailability of the compound.
In studies of other brominated indole derivatives, the position of the bromine atom has been shown to be crucial for activity. For example, in a study on brominated indole-3-carboxaldehydes as quorum sensing inhibitors, the position of the bromine atom significantly affected the inhibitory potency. mdpi.com Similarly, research on 4-/6-substituted 2-carboxy-1H-indole-3-propionic acid derivatives as GPR17 agonists demonstrated that the size and electronegativity of the substituent at the 6-position were important determinants of agonist potency. These findings underscore the critical role that the 6-bromo substituent likely plays in defining the specific pharmacological profile of this compound.
Table 2: Physicochemical and Pharmacological Contributions of the 6-Bromo Substituent
| Property Influenced | Contribution of the 6-Bromo Group | Potential Pharmacological Consequence |
| Lipophilicity | Increases lipophilicity | Enhanced membrane permeability and absorption |
| Electronic Profile | Electron-withdrawing inductive effect | Modulation of binding interactions (e.g., π-π stacking) |
| Binding Interactions | Potential for halogen bonding | Increased binding affinity and potency |
| Metabolic Stability | Blocks a potential site of metabolism | Increased biological half-life and bioavailability |
Advanced Research Applications and Future Perspectives for 2e 3 6 Bromo 1h Indol 2 Yl Acrylic Acid
Development of the Compound as a Chemical Probe for Target Validation in Specific Biological Systems
A chemical probe is a small molecule that is used to study and manipulate a biological system, often by selectively interacting with a specific protein target. The development of (2E)-3-(6-bromo-1H-indol-2-yl)acrylic acid as a chemical probe would first necessitate the identification of its biological targets. Given the known activities of various indole (B1671886) derivatives, potential targets could include kinases, G-protein coupled receptors, or enzymes involved in metabolic pathways.
The initial step would involve screening the compound against a panel of known biological targets. A hypothetical screening cascade could yield primary hits, which would then be validated through dose-response studies and secondary assays to confirm the mechanism of action. The presence of the bromine atom offers a handle for further chemical modification, such as the introduction of a photoreactive group or a tag for affinity chromatography, to facilitate target identification and validation studies.
Integration into Phenotypic Screening Campaigns for Novel Bioactivities
Phenotypic screening, which assesses the effects of compounds on cellular or organismal phenotypes, is a powerful approach for discovering first-in-class drugs. This compound could be integrated into such campaigns to uncover novel and unexpected biological activities.
High-content imaging-based screens could be employed to evaluate the compound's effects on a variety of cellular processes, including cell proliferation, apoptosis, differentiation, and migration. For instance, in a cancer cell line panel, the compound might exhibit selective cytotoxicity against a particular subtype, prompting further investigation into its mechanism of action. Similarly, in the context of infectious diseases, it could be screened for activity against a range of pathogens.
Exploration of this compound as a Scaffold for Rational Drug Design
Should initial screenings identify a promising biological activity and a validated target, the this compound structure could serve as a scaffold for a rational drug design program. The indole core, the acrylic acid side chain, and the bromine substituent all represent points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Structure-activity relationship (SAR) studies would be crucial in this phase. A library of analogues could be synthesized by modifying the substitution pattern on the indole ring, altering the geometry and electronics of the acrylic acid moiety, and replacing the bromine atom with other functional groups. Computational modeling and X-ray crystallography of the compound bound to its target would provide structural insights to guide the design of more potent and selective inhibitors.
Challenges and Opportunities in the Synthesis and Development of Related Indole-Acrylic Acid Derivatives
The synthesis of this compound and its derivatives presents both challenges and opportunities. A common route to 2-substituted indoles can be more complex than the synthesis of their 3-substituted counterparts.
Synthetic Challenges:
Regioselectivity: Direct functionalization of the indole ring often favors the 3-position. Achieving selective functionalization at the 2-position can require multi-step synthetic sequences and the use of protecting groups.
Stereoselectivity: The synthesis of the acrylic acid side chain must control the geometry to obtain the desired (E)-isomer.
Scalability: Developing a robust and scalable synthesis is essential for producing sufficient quantities of the compound for extensive biological evaluation.
Opportunities for Innovation:
Novel Methodologies: The need for efficient access to 2-substituted indoles drives the development of new synthetic methods, such as transition-metal-catalyzed cross-coupling reactions or novel cyclization strategies.
Diversity-Oriented Synthesis: The development of a flexible synthetic route would allow for the creation of a diverse library of related indole-2-acrylic acids for SAR studies.
Unexplored Biological Hypotheses and Methodological Advancements for Future Research
The unique chemical structure of this compound opens the door to several unexplored biological hypotheses. For instance, its structural similarity to tryptophan metabolites suggests it could play a role in modulating the gut microbiome or host immune responses. The presence of the electron-withdrawing bromine atom and the conjugated acrylic acid system may also confer unique electronic properties that could lead to novel interactions with biological macromolecules.
Future research would benefit from methodological advancements in target identification, such as chemoproteomics and activity-based protein profiling. Furthermore, the application of artificial intelligence and machine learning in predicting the biological activities and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of virtual libraries of related compounds could accelerate the drug discovery process.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
